molecular formula C10H11F B13712420 1-Cyclopropyl-2-fluoro-3-methylbenzene

1-Cyclopropyl-2-fluoro-3-methylbenzene

Cat. No.: B13712420
M. Wt: 150.19 g/mol
InChI Key: WCYVHXQXPXMBCO-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-fluoro-3-methylbenzene is an aromatic compound characterized by a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-fluoro-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation followed by a reduction process . The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and an acyl chloride to introduce the cyclopropyl group onto the benzene ring. Subsequent fluorination and methylation steps can be carried out using appropriate reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures and environmental considerations are crucial in industrial settings to manage the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-fluoro-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts like iron (Fe) or sulfuric acid (H2SO4).

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like hydrogen (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield 1-cyclopropyl-2-bromo-3-methylbenzene, while oxidation can produce cyclopropyl-2-fluoro-3-methylbenzoquinone.

Scientific Research Applications

1-Cyclopropyl-2-fluoro-3-methylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-fluoro-3-methylbenzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

1-Cyclopropyl-2-fluoro-3-methylbenzene can be compared with other similar compounds, such as:

    1-Cyclopropyl-2-fluorobenzene: Lacks the methyl group, resulting in different reactivity and properties.

    1-Cyclopropyl-3-methylbenzene: Lacks the fluorine atom, affecting its chemical behavior and applications.

    2-Fluoro-3-methylbenzene: Lacks the cyclopropyl group, leading to variations in its physical and chemical properties.

Properties

Molecular Formula

C10H11F

Molecular Weight

150.19 g/mol

IUPAC Name

1-cyclopropyl-2-fluoro-3-methylbenzene

InChI

InChI=1S/C10H11F/c1-7-3-2-4-9(10(7)11)8-5-6-8/h2-4,8H,5-6H2,1H3

InChI Key

WCYVHXQXPXMBCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2CC2)F

Origin of Product

United States

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